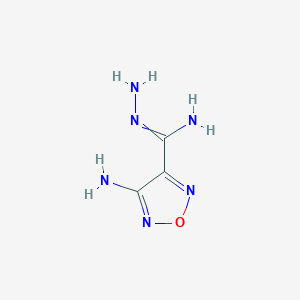![molecular formula C14H12N2O2S B071526 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester CAS No. 173605-72-6](/img/structure/B71526.png)
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester, also known as PITCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PITCE belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins such as Bcl-2 (Zhang et al., 2013). Inflammatory responses are regulated by the NF-κB signaling pathway, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokine production (Kim et al., 2015). The anti-viral activity of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is thought to be due to its ability to inhibit viral replication and viral entry into host cells (Lee et al., 2019).
Effets Biochimiques Et Physiologiques
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest (Zhang et al., 2013). Inflammatory responses are regulated by the production of pro-inflammatory cytokines such as TNF-α and IL-6, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to suppress the production of these cytokines (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester also has anti-viral activity against the influenza A virus, which is a significant public health concern (Lee et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is also relatively inexpensive, making it a cost-effective option for researchers. However, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has some limitations, including its cytotoxicity at high concentrations and its limited bioavailability. These limitations may restrict its use in certain experiments and applications.
Orientations Futures
For the research and development of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester include investigating its anti-cancer activity in other types of cancer cells, exploring its potential as an anti-inflammatory agent, and optimizing its synthesis method and bioavailability for therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester involves a multi-step process that starts with the condensation of 2-aminobenzothiazole and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)benzothiazole. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate to form 3-phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester) (Zhang et al., 2013). The purity of the compound can be enhanced through column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has shown promising results in various scientific research applications. In one study, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester was found to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). Another study demonstrated that 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has also been shown to possess anti-viral activity against the influenza A virus (Lee et al., 2019).
Propriétés
Numéro CAS |
173605-72-6 |
|---|---|
Nom du produit |
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester |
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
ethyl 3-phenylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)11-8-16-12(9-19-14(16)15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clé InChI |
YYJQJSIYNCWXMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
Synonymes |
3-PHENYLIMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



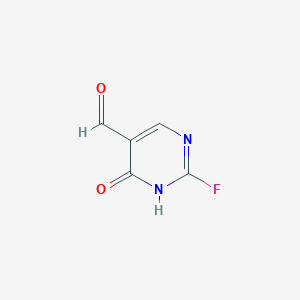

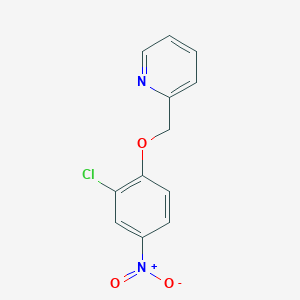

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

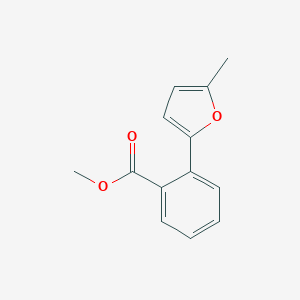
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

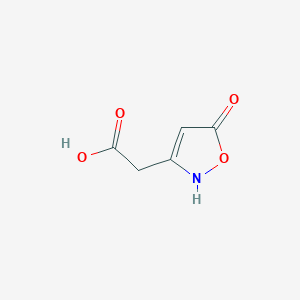
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)
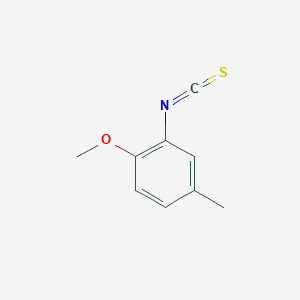
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
